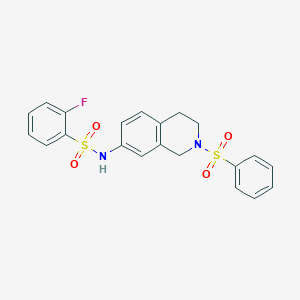

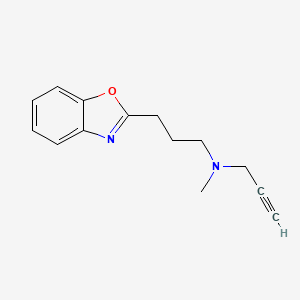

![molecular formula C18H25FN2O3 B2528474 Tert-butyl 8-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate CAS No. 2197055-54-0](/img/structure/B2528474.png)

Tert-butyl 8-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Tert-butyl 8-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate" is a structurally complex molecule that likely possesses a spirocyclic framework, as indicated by the term "spiro" in its name. This suggests that the molecule contains two rings that are joined through a single shared atom. The presence of tert-butyl and fluorine groups, as well as a carboxylate moiety, implies a significant degree of chemical functionality, which could be relevant for various biological activities or as an intermediate in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, as demonstrated in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate . Similarly, the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] includes nucleophilic substitution, cyano-reduction, and cyclization reactions . These methods suggest that the synthesis of the compound would also require a multi-step approach, potentially involving similar reactions to introduce the necessary functional groups and to construct the spirocyclic framework.

Molecular Structure Analysis

Spirocyclic compounds often exhibit unique structural features due to their conformationally restricted frameworks. For instance, the tert-butylated spirobiradical compound reported in one study shows a cruciform structure as determined by X-ray diffraction, with significant implications for its electronic properties . Although the exact structure of "Tert-butyl 8-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate" is not provided, it is likely to have a similarly complex three-dimensional arrangement, which could be elucidated using techniques such as NMR spectroscopy and X-ray crystallography.

Chemical Reactions Analysis

The chemical reactivity of spirocyclic compounds can be influenced by the presence of tert-butyl groups, which can reduce intermolecular interactions and preserve the degeneracy of singly occupied molecular orbitals . The fluorine atom and carboxylate group in the compound of interest would also contribute to its reactivity, potentially through their involvement in hydrogen bonding or through their influence on the molecule's acidity and basicity. The specific reactivity patterns would need to be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds can be quite diverse, depending on their specific substituents and structural features. For example, the tert-butyl group can impart steric bulk, affecting the solubility and crystallinity of the compound . The presence of a carboxylate group would likely increase the compound's polarity and potentially its solubility in polar solvents . The fluorine atom could affect the compound's lipophilicity and its interactions with biological molecules. Detailed analysis of these properties would require empirical data, such as solubility tests, melting point determination, and partition coefficient measurements.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of related spiro compounds has been a subject of interest due to their potential pharmacological activities. For instance, a method for synthesizing spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, closely related to the compound , was developed and evaluated for antihypertensive activity, highlighting the structural versatility and potential for medicinal application of spiro compounds (Clark et al., 1983). Furthermore, spiro[indole-3,4′-piperidin]-2-one systems have been synthesized, emphasizing the feasibility of generating complex spiro systems that could serve as scaffolds for drug discovery (Freund & Mederski, 2000).

Another study focused on the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, demonstrating the compound's structure through various spectroscopic methods and evaluating its antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015). This illustrates the broader chemical interest in spiro compounds and their derivatives for their potential biological activities.

Pharmacological Activities

Spiro compounds have been extensively studied for their pharmacological properties, with several studies investigating their affinity for sigma receptors, a class of receptors involved in various neurological processes. Sigma ligands with subnanomolar affinity and preference for sigma 2 binding sites have been synthesized, indicating the potential of spiro compounds in developing selective ligands for neurological targets (Moltzen, Perregaard, & Meier, 1995). The exploration of spirocyclic σ(1) receptor ligands further emphasizes the utility of spiro compounds in designing novel agents with potential applications in neurology and psychiatry (Maestrup, Wiese, & Schepmann, 2011).

Propriétés

IUPAC Name |

tert-butyl 8-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2O3/c1-17(2,3)24-16(22)21-10-7-18(8-11-21)6-9-20-14-5-4-13(19)12-15(14)23-18/h4-5,12,20H,6-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKJNRLNKLOSCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C=C(C=C3)F)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 8-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

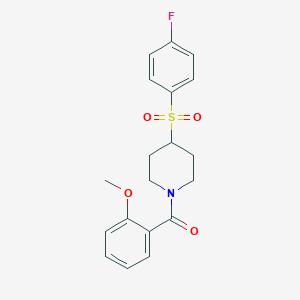

![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2528391.png)

![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2528394.png)

![N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B2528396.png)

![benzo[d]thiazol-2-yl(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B2528403.png)

![2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2528406.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2528411.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2528412.png)

![(2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B2528414.png)